[(Dec-1-en-4-yl)oxy](trimethyl)silane
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Overview
Description
(Dec-1-en-4-yl)oxysilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a dec-1-en-4-yloxy group attached to a trimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dec-1-en-4-yl)oxysilane typically involves the reaction of dec-1-en-4-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Dec-1-en-4-ol+Trimethylsilyl chloride→(Dec-1-en-4-yl)oxysilane+HCl
Industrial Production Methods
On an industrial scale, the production of (Dec-1-en-4-yl)oxysilane may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(Dec-1-en-4-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Scientific Research Applications
(Dec-1-en-4-yl)oxysilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups and as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (Dec-1-en-4-yl)oxysilane involves its ability to form stable bonds with various substrates. The trimethylsilyl group acts as a protective group for hydroxyl functionalities, preventing unwanted reactions during synthetic processes. The compound can also participate in cross-coupling reactions, facilitating the formation of complex molecular structures.
Comparison with Similar Compounds
Similar Compounds
- (Propargyloxy)trimethylsilane
- (Methoxy)trimethylsilane
- (Ethoxy)trimethylsilane
Uniqueness
(Dec-1-en-4-yl)oxysilane is unique due to the presence of the dec-1-en-4-yloxy group, which imparts distinct reactivity and properties compared to other trimethylsilyl ethers. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective.
Properties
CAS No. |
144527-94-6 |
---|---|
Molecular Formula |
C13H28OSi |
Molecular Weight |
228.45 g/mol |
IUPAC Name |
dec-1-en-4-yloxy(trimethyl)silane |
InChI |
InChI=1S/C13H28OSi/c1-6-8-9-10-12-13(11-7-2)14-15(3,4)5/h7,13H,2,6,8-12H2,1,3-5H3 |
InChI Key |
ODGKMBAQCGPDRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC=C)O[Si](C)(C)C |
Origin of Product |
United States |
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